molecular formula C30H31N3O3 B6488934 2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methoxyphenyl)acetamide CAS No. 921786-24-5

2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methoxyphenyl)acetamide

Cat. No.: B6488934
CAS No.: 921786-24-5
M. Wt: 481.6 g/mol
InChI Key: OLUSUUVHSXYXDJ-UHFFFAOYSA-N
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Description

2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a piperidine ring, and a methoxyphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline is then functionalized with a piperidine ring and a benzyl group. The final step involves the introduction of the methoxyphenyl group and the acetamide moiety. Common reagents used in these reactions include various halides, amines, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield fully saturated piperidine derivatives.

Scientific Research Applications

2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in neurological disorders.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methoxyphenyl)acetamide
  • tert-Butylamine
  • 3,4,5-Trimethoxybenzylamine
  • 4-Methoxybenzylamine

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O3/c1-35-26-11-6-10-25(20-26)31-29(34)21-36-27-12-5-9-24-13-14-28(32-30(24)27)33-17-15-23(16-18-33)19-22-7-3-2-4-8-22/h2-14,20,23H,15-19,21H2,1H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUSUUVHSXYXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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